molecular formula C13H16O2 B104230 2-(4-Methoxyphenyl)cyclohexanone CAS No. 37087-68-6

2-(4-Methoxyphenyl)cyclohexanone

Cat. No. B104230
Key on ui cas rn: 37087-68-6
M. Wt: 204.26 g/mol
InChI Key: BEBTXYAQBNBPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022739B2

Procedure details

146 g (0.71 mole) of 2-(4-methoxyphenyl)-cyclohexanol from the 1st stage were dissolved in 600 ml of diethyl ether. A solution consisting of 69.9 g (0.23 mole) of sodium dichromate (as dihydrate), 355 ml of water and 53.2 ml of conc. sulfuric acid was added dropwise while stirring vigorously and cooling in an ice bath so that the internal temperature did not exceed 10° C. After completion of the addition the reaction mixture was stirred overnight at room temperature. After separating the phases the aqueous phase was then extracted twice with 200 ml of diethyl ether. The combined organic phases were washed twice with 200 ml of saturated sodium hydrogen carbonate solution and dried over sodium sulfate. After removing the solvent by distillation the remaining oil was distilled and the fraction passing over at 128–134° C./0.05 bar was collected. After crystallisation from n-hexane 130 g of colourless crystals with a melting point of 90° C. were obtained (90% of theory).
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
69.9 g
Type
reactant
Reaction Step Two
Name
Quantity
355 mL
Type
reactant
Reaction Step Three
Quantity
53.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[OH:15])=[CH:5][CH:4]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].O.S(=O)(=O)(O)O>C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[O:15])=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1C(CCCC1)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
69.9 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
355 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
53.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath so that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
After completion of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After separating the phases the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with 200 ml of diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed twice with 200 ml of saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation the remaining oil
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
passing over at 128–134° C./0.05 bar
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
After crystallisation from n-hexane 130 g of colourless crystals with a melting point of 90° C.
CUSTOM
Type
CUSTOM
Details
were obtained (90% of theory)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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